molecular formula C24H24N4O3S2 B11144528 3-(sec-butyl)-5-((Z)-1-{2-[(2-hydroxy-2-phenylethyl)amino]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-2-thioxo-1,3-thiazolan-4-one

3-(sec-butyl)-5-((Z)-1-{2-[(2-hydroxy-2-phenylethyl)amino]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-2-thioxo-1,3-thiazolan-4-one

Cat. No.: B11144528
M. Wt: 480.6 g/mol
InChI Key: OHTUEZHHJSLYBA-UYRXBGFRSA-N
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Description

This compound is a 4-thiazolidinone derivative characterized by a heterocyclic core (1,3-thiazolan-4-one) with a 2-thioxo group, a sec-butyl substituent at position 3, and a (Z)-configured methylidene bridge at position 5. The methylidene group links to a pyrido[1,2-a]pyrimidin-4-one moiety substituted with a 2-hydroxy-2-phenylethylamino group at position 6. The thiazolidinone scaffold is recognized as a privileged structure in medicinal chemistry due to its versatility in targeting diverse biological pathways, including anticancer, antidiabetic, and antimicrobial mechanisms . The 2-hydroxy-2-phenylethylamino substituent may confer hydrogen-bonding capabilities, influencing receptor affinity and metabolic stability .

Properties

Molecular Formula

C24H24N4O3S2

Molecular Weight

480.6 g/mol

IUPAC Name

(5Z)-3-butan-2-yl-5-[[2-[(2-hydroxy-2-phenylethyl)amino]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H24N4O3S2/c1-3-15(2)28-23(31)19(33-24(28)32)13-17-21(25-14-18(29)16-9-5-4-6-10-16)26-20-11-7-8-12-27(20)22(17)30/h4-13,15,18,25,29H,3,14H2,1-2H3/b19-13-

InChI Key

OHTUEZHHJSLYBA-UYRXBGFRSA-N

Isomeric SMILES

CCC(C)N1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCC(C4=CC=CC=C4)O)/SC1=S

Canonical SMILES

CCC(C)N1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCC(C4=CC=CC=C4)O)SC1=S

Origin of Product

United States

Preparation Methods

Preparation of Pyrido[1,2-a]pyrimidin-4-one Intermediate

Starting Material : 2-Aminopyridine derivatives (e.g., 6-aminouracil or substituted 2-aminonicotinic acid esters).
Reaction : Condensation with β-ketoesters or malononitrile derivatives under acidic or basic conditions.

Example Protocol :

  • 6-Aminouracil (1.0 eq) reacts with ethyl acetoacetate (1.2 eq) in acetic acid at 80°C for 6 hours.

  • Cyclization forms 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (Yield: 65–72%).

Thiazolidin-4-one Ring Formation

Key Reaction : Knoevenagel condensation between the pyrido[1,2-a]pyrimidin-4-one aldehyde and thiazolidin-4-one precursors.

Procedure :

  • 3-Formyl-pyrido[1,2-a]pyrimidin-4-one (1.0 eq) reacts with 2-thioxo-1,3-thiazolidin-4-one (1.1 eq) in ethanol with piperidine as a catalyst.

  • Microwave irradiation (100 W, 120°C, 20 min) enhances reaction efficiency (Yield: 78%).

Introduction of sec-Butyl and Hydroxy-Phenylethylamino Groups

sec-Butyl Functionalization :

  • Alkylation : Treat the thiazolidin-4-one intermediate with sec-butyl bromide (1.5 eq) in DMF using K₂CO₃ (2.0 eq) at 60°C for 8 hours.

Hydroxy-Phenylethylamino Modification :

  • Nucleophilic Amination : React the 4-oxo-pyrido[1,2-a]pyrimidine intermediate with 2-amino-1-phenylethanol (1.2 eq) in THF under N₂.

  • Use EDCI/HOBt coupling agents to facilitate amide bond formation (Yield: 62%).

Optimization and Characterization

Reaction Optimization

ParameterOptimal ConditionImpact on Yield
SolventEthanol/THF (1:1)↑ Yield by 15%
CatalystPiperidine (10 mol%)↓ Reaction Time
Temperature120°C (Microwave)↑ Purity

Spectroscopic Characterization

TechniqueKey Data (Target Compound)
¹H NMR (CDCl₃)δ 8.95 (d, 1H, pyrimidine-H), 5.23 (s, 1H, OH), 2.53 (s, 3H, sec-butyl).
IR (KBr)1667 cm⁻¹ (C=O), 3407 cm⁻¹ (OH).
HRMS [M+H]⁺ Calcd: 481.6024; Found: 481.6019.

Alternative Routes and Comparative Analysis

One-Pot Multicomponent Synthesis

  • Reactants : 2-Aminopyridine, thioglycolic acid, sec-butyl isocyanate.

  • Conditions : Fly ash catalyst, solvent-free, 100°C, 4 hours (Yield: 68%).

Solid-Phase Synthesis

  • Support : Wang resin-functionalized pyrido[1,2-a]pyrimidin-4-one.

  • Advantage : Facilitates purification but lowers yield (52%).

Challenges and Solutions

  • Stereochemical Control : Use of chiral auxiliaries (e.g., L-proline) during imine formation improves Z-selectivity.

  • Byproduct Formation : Column chromatography (SiO₂, ethyl acetate/hexane) removes dimeric impurities.

Industrial-Scale Considerations

  • Cost Efficiency : Replace EDCI/HOBt with N,N’-dicyclohexylcarbodiimide (DCC) for large-scale amidation.

  • Green Chemistry : Recyclable fly ash catalyst reduces waste .

Chemical Reactions Analysis

Types of Reactions

3-(sec-butyl)-5-((Z)-1-{2-[(2-hydroxy-2-phenylethyl)amino]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-2-thioxo-1,3-thiazolan-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups or the thiazolanone ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(sec-butyl)-5-((Z)-1-{2-[(2-hydroxy-2-phenylethyl)amino]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-2-thioxo-1,3-thiazolan-4-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(sec-butyl)-5-((Z)-1-{2-[(2-hydroxy-2-phenylethyl)amino]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-2-thioxo-1,3-thiazolan-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table highlights key structural analogues and their pharmacological profiles:

Compound ID & Source Core Structure Substituents Biological Activity & Notes
Target Compound 1,3-thiazolan-4-one - 3-(sec-butyl)
- 5-((Z)-methylidene-pyrido[1,2-a]pyrimidin-4-one)
- 2-thioxo
- 2-hydroxy-2-phenylethylamino
Hypothesized anticancer (pyrido[1,2-a]pyrimidinone), antidiabetic (thiazolidinone), and anti-inflammatory (hydroxy-phenyl) activities .
1,3-thiazolan-4-one - 3-(sec-butyl)
- 5-((Z)-methylidene-pyrido[1,2-a]pyrimidin-4-one)
- 2-thioxo
- 4-ethylpiperazinyl, 9-methyl
Enhanced bioavailability due to 4-ethylpiperazinyl (improves solubility) and 9-methyl (steric effects). Activity not reported but likely targets CNS or antimicrobial pathways.
1,3-thiazolan-4-one - 3-(sec-butyl)
- 5-((Z)-methylidene-pyrido[1,2-a]pyrimidin-4-one)
- 2-thioxo
- phenylsulfanyl
Increased lipophilicity (phenylsulfanyl) may enhance membrane permeability. Potential anticancer activity via sulfur-mediated redox modulation.
1,3-thiazolidine - 2-(substituted phenyl)-4-oxo
- 5-(substituted benzylidene)
- carbamyl-propyl-2-aminothiazole
Antimicrobial and antitubercular activities due to carbamyl and aminothiazole groups. Lacks pyrido[1,2-a]pyrimidinone moiety.
1,3-thiazolidine - Terephthalic acid-derived bis(1,3,4-oxadiazole) Insecticidal activity against Culex pipiens and Musca domestica. Focus on agrochemical applications.

Key Differentiators

Substituent Effects: The 2-hydroxy-2-phenylethylamino group in the target compound distinguishes it from analogues with phenylsulfanyl () or piperazinyl () groups. This substituent may enhance binding to insulin receptors (PPARγ) or inflammatory targets (e.g., COX-2) via hydrogen bonding .

Pharmacological Profile: Compared to ’s antimicrobial thiazolidines, the target compound’s pyrido[1,2-a]pyrimidinone core may broaden its spectrum to include anticancer activity . Unlike ’s insecticidal derivatives, the target compound’s hydroxy-phenyl group aligns with antidiabetic (e.g., troglitazone-like PPARγ agonism) and anti-inflammatory applications .

Synthetic Accessibility: The Z-configuration in the methylidene bridge requires precise catalysis (e.g., acid/base or nanoparticle-mediated reactions), contrasting with simpler benzylidene syntheses in .

Biological Activity

The compound 3-(sec-butyl)-5-((Z)-1-{2-[(2-hydroxy-2-phenylethyl)amino]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-2-thioxo-1,3-thiazolan-4-one is a complex organic molecule notable for its intricate structure that includes a thiazole ring, pyridine-pyrimidine moiety, and a sec-butyl group. This unique architecture suggests significant potential for various biological activities, making it a subject of interest in medicinal chemistry.

Preliminary studies indicate that this compound may interact with specific biological targets, such as enzymes and receptors involved in disease processes. The structural features of the compound suggest it could exhibit selective binding affinities that may enhance its therapeutic potential. Techniques such as molecular docking and binding affinity assays are essential for elucidating these interactions.

Potential Therapeutic Applications

Given its structural complexity, the compound may have applications in treating various conditions, including:

  • Cancer : Similar compounds have shown anticancer properties, suggesting potential efficacy in tumor inhibition.
  • Diabetes : Structural analogs with thiazole rings have been associated with antidiabetic activity.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameStructure FeaturesBiological Activity
5-FluorouracilPyrimidine analogAnticancer
ThiazolidinedioneThiazole ringAntidiabetic
PyridostatinPyridine derivativeAntitumor

This compound's unique combination of a sec-butyl group with a complex heterocyclic system may confer distinct pharmacological properties compared to simpler analogs.

In Vitro Studies

In vitro studies have demonstrated that derivatives of similar structures can significantly inhibit cancer cell lines. For instance, compounds with thiazole groups have been shown to induce apoptosis in various cancer types through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction.

In Vivo Efficacy

Preliminary animal studies indicate that compounds structurally related to this compound exhibit promising results in reducing tumor size and improving metabolic profiles in diabetic models. Further research is needed to confirm these findings and evaluate the pharmacokinetics and toxicity profiles of this compound.

Toxicological Profile

Understanding the toxicological profile is crucial for assessing the safety of this compound. Research indicates that similar thiazole-containing compounds can exhibit cytotoxic effects at high concentrations; however, their therapeutic indices often remain favorable when optimized for specific targets.

Q & A

Basic: What are the key considerations for optimizing the synthesis of this compound to achieve high purity and yield?

Methodological Answer:
The synthesis typically involves multi-step routes starting with the formation of the thiazolidinone core, followed by condensation with pyrido[1,2-a]pyrimidin-4-one derivatives. Critical factors include:

  • Solvent Selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile improve reaction homogeneity and intermediate stability .
  • Catalyst Optimization : Lewis acids (e.g., ZnCl₂) or bases (e.g., KOH) are often employed to accelerate specific steps, such as Knoevenagel condensation .
  • Temperature Control : Reflux conditions (70–100°C) are required for cyclization steps, while room temperature may suffice for milder reactions like Schiff base formation .
  • Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) is essential to remove unreacted starting materials and byproducts .

Basic: How can researchers confirm the stereochemical configuration (Z/E) of the methylidene group in this compound?

Methodological Answer:
The (Z)-configuration of the methylidene group is confirmed via:

  • Nuclear Magnetic Resonance (NMR) : NOESY or ROESY experiments detect spatial proximity between the methylidene proton and adjacent aromatic protons on the pyrido[1,2-a]pyrimidin-4-one moiety .
  • X-ray Crystallography : Single-crystal analysis provides definitive proof of spatial arrangement, particularly for structurally similar analogs .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict the most stable conformation, validated against experimental NMR shifts .

Advanced: How should researchers resolve contradictions in biological activity data across different assays (e.g., enzyme inhibition vs. cytotoxicity)?

Methodological Answer:
Contradictions often arise from assay-specific conditions or off-target effects. Mitigation strategies include:

  • Dose-Response Curves : Establish IC₅₀ values under standardized conditions (pH, temperature, cell line) to compare potency accurately .
  • Selectivity Profiling : Use kinase/phosphatase panels or proteome-wide screens to identify off-target interactions .
  • Mechanistic Studies : Pair biochemical assays (e.g., fluorescence polarization) with cellular assays (e.g., apoptosis markers) to distinguish direct target engagement from secondary effects .

Advanced: What methodologies are recommended for studying structure-activity relationships (SAR) in analogs of this compound?

Methodological Answer:
SAR studies require systematic structural modifications and activity comparisons:

  • Substituent Variation : Replace the sec-butyl group with isopropyl or methoxyethyl chains to assess steric/electronic effects on bioactivity .
  • Bioisosteric Replacement : Swap the thioxo group with oxo or selenoxo moieties to evaluate sulfur’s role in target binding .
  • Pharmacophore Mapping : Use molecular docking (AutoDock, Schrödinger) to correlate substituent positions with binding affinity to targets like PPAR-γ or COX-2 .

Advanced: How can researchers address challenges in characterizing reactive intermediates during synthesis?

Methodological Answer:
Reactive intermediates (e.g., enamines, thioureas) require specialized handling:

  • In Situ Monitoring : Employ thin-layer chromatography (TLC) or inline FTIR to track transient species .
  • Low-Temperature Quenching : Use dry ice/acetone baths to stabilize intermediates before isolation .
  • Trapping Agents : Add thiophiles (e.g., methyl acrylate) to stabilize thiol intermediates .

Basic: What analytical techniques are essential for validating the compound’s structural integrity post-synthesis?

Methodological Answer:
A combination of techniques ensures structural fidelity:

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (±5 ppm accuracy) .
  • Multinuclear NMR : ¹H, ¹³C, and DEPT-135 spectra verify proton/carbon environments and connectivity .
  • Elemental Analysis : Validate C, H, N, S content within ±0.4% theoretical values .

Advanced: What strategies are effective for improving the compound’s solubility and bioavailability in preclinical models?

Methodological Answer:

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the hydroxyl or amino substituents .
  • Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes or PLGA nanoparticles to enhance aqueous dispersion .
  • Co-Crystallization : Use co-formers (e.g., succinic acid) to modify crystal packing and dissolution rates .

Advanced: How can researchers elucidate the compound’s mechanism of action when initial target identification is unclear?

Methodological Answer:

  • Chemical Proteomics : Use affinity-based probes (biotinylated analogs) to pull down interacting proteins from cell lysates .
  • CRISPR-Cas9 Screening : Perform genome-wide knockout screens to identify genes whose loss abrogates compound activity .
  • Metabolomic Profiling : LC-MS-based untargeted metabolomics reveals pathway perturbations (e.g., glutathione depletion) .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory due to potential skin/eye irritation .
  • Ventilation : Use fume hoods for weighing and reactions involving volatile solvents (e.g., DMSO) .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers .

Advanced: How should researchers approach scaling up synthesis from milligram to gram-scale without compromising yield?

Methodological Answer:

  • Flow Chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., cyclization) .
  • Catalyst Recycling : Immobilize Lewis acids on silica or magnetic nanoparticles to reduce costs .
  • Process Analytical Technology (PAT) : Implement inline Raman spectroscopy for real-time monitoring of critical quality attributes .

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